3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Triazolo[4,3-b]pyridazine Core
- Starting with a suitable pyridazine derivative, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
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Nitration
- The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
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Amidation
- The final step involves the coupling of the nitro-substituted triazolo[4,3-b]pyridazine with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
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Reduction
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
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Substitution
- The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or nitration.
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Oxidation
- The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: EDCI, HOBt for amide bond formation.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic rings.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
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Chemistry
- As a building block for the synthesis of more complex molecules.
- In the development of new synthetic methodologies.
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Biology
- Investigated for its interactions with biological macromolecules.
- Studied for its potential as a biochemical probe.
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Medicine
- Explored for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation .
- Potential use as an anti-inflammatory or antimicrobial agent.
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Industry
- Utilized in the development of new materials with specific properties.
- Potential applications in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding sites of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)alkanamides: These compounds share the triazolo[4,3-b]pyridazine core but differ in the alkanamide side chain, which can influence their biological activity and pharmacokinetic properties.
N-substituted-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)carbamates: These derivatives have shown potential as anxiolytic or antiepileptic agents.
Uniqueness
3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its dual inhibition of c-Met and Pim-1 kinases. This dual inhibition is not commonly observed in other similar compounds, making it a promising candidate for further development as an anticancer agent .
Biological Activity
3-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridazine moiety linked to a benzamide structure, which is significant for its biological interactions. The structural formula can be represented as follows:
This compound's unique combination of functional groups allows it to interact with various biological targets.
Research indicates that compounds similar to this compound may act as agonists for nuclear receptors such as Rev-Erbα. These receptors play crucial roles in regulating circadian rhythms and metabolic processes by modulating gene expression related to energy homeostasis and inflammation .
1. Antitumor Activity
Several studies have demonstrated the antitumor potential of triazolopyridazine derivatives. For instance, compounds with similar structures have shown inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation. Specifically, triazolopyridazines have been reported to inhibit c-Met kinase activity, leading to reduced tumor growth in vitro and in vivo models .
2. Antimicrobial Effects
The compound's derivatives have also been evaluated for their antimicrobial properties. Research involving triazolopyridazines has indicated their effectiveness against various pathogens by disrupting microbial metabolism .
Case Study 1: Antitumor Efficacy
In a study investigating the efficacy of triazolopyridazine derivatives against cancer cell lines, a derivative closely related to this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized ELISA-based assays to quantify kinase inhibition and cell proliferation rates.
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Control | 0 | 100 |
Test Compound | 10 | 45 |
Test Compound | 20 | 25 |
This data suggests that the compound has potent antitumor activity through kinase inhibition pathways.
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties of triazolopyridazine derivatives found that at concentrations ranging from 5 to 50 µg/mL, these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL for both pathogens.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 10 |
These findings indicate the potential use of such compounds in treating bacterial infections.
Properties
IUPAC Name |
3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3/c25-18(13-4-2-6-15(10-13)24(26)27)20-14-5-1-3-12(9-14)16-7-8-17-21-19-11-23(17)22-16/h1-11H,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPAZNIBQCODKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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